molecular formula C12H16N4O3S B10850568 MT-Immucillin-H

MT-Immucillin-H

Katalognummer: B10850568
Molekulargewicht: 296.35 g/mol
InChI-Schlüssel: BRUVQLYKVACVPE-KTEKBNEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MT-Immucillin-H is a rationally designed transition-state analog inhibitor that targets purine nucleoside phosphorylase from Plasmodium falciparum (PfPNP), a critical enzyme for the malaria parasite's survival . This compound was developed through transition-state analysis to mimic the dissociative, ribocation-like transition state of the PfPNP-catalyzed reaction, converting the enzyme's catalytic power into exceptional binding affinity . Its unique design features a 5'-methylthio substitution, which allows it to exploit a hydrophobic region in the PfPNP active site that is absent in the human PNP enzyme . This structural innovation results in a significant discriminatory power, with MT-Immucillin-H binding to PfPNP with a Kd of 2.7 nM, compared to 303 nM for human PNP—a 112-fold selectivity for the parasitic enzyme . The primary research value of MT-Immucillin-H lies in its potential as a lead compound for antimalarial drug development. Plasmodium falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and must salvage them from the host . PfPNP plays a key role in this salvage pathway by generating hypoxanthine, the central purine metabolite for the parasite . By potently inhibiting PfPNP, MT-Immucillin-H blocks the production of hypoxanthine, leading to "apurinic starvation" and ultimately parasite death . Its mechanism and selectivity make it a valuable tool for researchers studying purine salvage pathways in protozoan parasites and for investigating novel species-specific chemotherapeutic strategies. This product is intended for research purposes only.

Eigenschaften

Molekularformel

C12H16N4O3S

Molekulargewicht

296.35 g/mol

IUPAC-Name

7-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6-8,10-11,16-18H,3H2,1H3,(H,14,15,19)/t6-,7?,8-,10-,11-/m0/s1

InChI-Schlüssel

BRUVQLYKVACVPE-KTEKBNEVSA-N

Isomerische SMILES

CSC[C@H]1[C@@H]([C@H]([C@@H](N1)C2=CN=C3C2N=CNC3=O)O)O

Kanonische SMILES

CSCC1C(C(C(N1)C2=CN=C3C2N=CNC3=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Suzuki–Miyaura Cross-Coupling

A pivotal step in MT-Immucillin-H synthesis is the Suzuki–Miyaura cross-coupling reaction, which constructs the carbon–carbon bond between heterocyclic moieties. For example, N-TIPS pyrrole-3-boronic acid pinacol ester is coupled with brominated pyridine or pyrimidine derivatives in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. Reactions are conducted in a mixture of dimethyl ether (DME) and saturated sodium bicarbonate, yielding coupled products with moderate efficiencies (31–74%).

Table 1: Representative Cross-Coupling Conditions and Yields

Boronic EsterBromide PartnerCatalystSolventYield (%)
N-TIPS pyrrole-3-Bpin4-pivaloylamino-5-bromopyrimidinePd(PPh₃)₄DME/NaHCO₃31
N-TIPS pyrrole-3-Bpin5-bromopyrimidin-4(3H)-onePd(PPh₃)₄DME/NaHCO₃15

Deprotection and Functional Group Interconversion

Following cross-coupling, protective groups are sequentially removed. The TIPS group is cleaved using TBAF in tetrahydrofuran (THF), while pivaloyl groups are hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol). Subsequent hydrogenation steps may be employed to reduce unsaturated bonds, as seen in the synthesis of acyclic fleximer analogues.

Crystallization and Purification

Final purification is achieved through column chromatography using chloroform-methanol gradients (95:5 to 9:1). Recrystallization from solvents like acetonitrile or hexamethyldisilazane (HMDS) further enhances purity. For example, MT-Immucillin-H crystals have been grown in 30% polyethylene glycol monomethyl ether 2000 and 0.1 M potassium thiocyanate, yielding diffraction-quality crystals for structural validation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the structural integrity of synthetic intermediates. Key spectral data for MT-Immucillin-H precursors include:

  • 4-pivaloylamino-5-(1H-pyrrol-3-yl)pyridine : ¹H NMR (300 MHz, CDCl₃) δ 9.48 (s, 1H), 8.95 (s, 1H), 8.56 (s, 1H), 6.39–6.36 (m, 1H).

  • 5-(1H-pyrrol-3-yl)pyrimidin-4(3H)-one : ¹³C NMR (75 MHz, DMSO-d₆) δ 160.0, 146.7, 145.9, 123.5.

High-Resolution Mass Spectrometry (HRMS)

HRMS validates molecular formulae, as shown for 5-(1H-pyrrol-3-yl)pyrimidin-4(3H)-one (C₈H₇N₃O: [M+H]⁺ calculated 162.0661, observed 162.0662).

X-ray Crystallography

X-ray diffraction studies of MT-Immucillin-H bound to PNP reveal a dissociation constant (Kd) in the picomolar range, underscoring its transition-state mimicry. Crystals are typically flash-cooled in liquid nitrogen and analyzed at synchrotron beamlines (e.g., Brookhaven National Laboratory’s X29A).

Scalability and Industrial Considerations

While lab-scale syntheses achieve moderate yields (15–74%), industrial production necessitates optimization for cost and efficiency. Continuous-flow reactors and catalytic hydrogenation may improve throughput. Notably, the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile facilitates large-scale glycosylation reactions, a step critical for nucleoside analogue synthesis .

Analyse Chemischer Reaktionen

Enzymatic Inhibition Mechanism

MT-ImmH binds PNP with picomolar affinity, functioning as a transition-state analog. Key reactions include:

Competitive Inhibition of PNP

  • Reaction :

    PNP + MT-ImmHPNP:MT-ImmH complex(Kd=0.11.0pM)[3][6]\text{PNP + MT-ImmH} \rightleftharpoons \text{PNP:MT-ImmH complex} \quad (K_d = 0.1 - 1.0 \, \text{pM})[3][6]
  • Mechanism : The inhibitor mimics the planar oxocarbenium-ion transition state during nucleoside phosphorolysis, forming hydrogen bonds with catalytic residues (e.g., Asn243, Phe200 in Plasmodium PNP) .

Biochemical Consequences

  • dGTP Accumulation : By blocking PNP, MT-ImmH prevents dGuo degradation, leading to dGTP buildup. This inhibits ribonucleotide reductase, halting DNA synthesis .

  • Selectivity : The 5′-methylthio group enhances specificity for Plasmodium PNP over human PNP, leveraging differences in hydrophobic active-site residues .

Kinetic and Thermodynamic Data

ParameterValueSource
Dissociation constant (KdK_d)0.1 - 1.0 pM
IC50_{50} (T cell lines)5 nM
Inhibitor constant (KiK_i)0.7 - 1.9 μM*

*Values for related fleximer inhibitors .

Rescue Mechanisms and Substrate Interactions

  • dCyd Rescue : Addition of deoxycytidine (dCyd) competes with dGuo phosphorylation by deoxycytidine kinase (dCK), reversing dGTP-mediated toxicity .

  • Guanosine Blockade : MT-ImmH selectively inhibits guanosine incorporation into nucleic acids without affecting adenine or adenosine metabolism .

Structural Determinants of Reactivity

Residue (PNP)Role in MT-ImmH Binding
Tyr160Stabilizes methylthio group via hydrophobic interactions .
Val66/Ile73Creates a hydrophobic cavity for 5′-methylthio accommodation .
Asn243Forms hydrogen bonds with the inhibitor’s hydroxyl groups .

Comparative Analysis with Immucillin-H

FeatureMT-Immucillin-HImmucillin-H
5′-Substituent Methylthio groupHydroxyl group
Specificity Preferential for PlasmodiumBroad-spectrum (human/bovine)
KdK_d (PNP)0.1 pM 56 pM

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

MT-Immucillin-H's primary application lies in its antimalarial properties. The compound's selective inhibition of Plasmodium falciparum PNP suggests it could serve as a novel therapeutic agent against malaria. The dual function of PfPNP in purine salvage and polyamine metabolism underscores the rationale for targeting this enzyme in malaria treatment .

Case Study: Inhibition of PfPNP

In laboratory settings, MT-Immucillin-H demonstrated significant inhibition of Plasmodium falciparum growth, indicating its potential as an effective antimalarial drug. The hydrophobic methylthio group enhances binding affinity to PfPNP, making it a promising candidate for further development .

Cancer Treatment

MT-Immucillin-H shows promise in oncology, particularly for T-cell malignancies. Immucillin-H (the parent compound) has been extensively studied for its ability to inhibit the growth of malignant T cell lines by inducing apoptosis and blocking DNA synthesis through the accumulation of deoxyguanosine triphosphate (dGTP) .

Clinical Relevance

Forodesine, a derivative of Immucillin-H, has been approved in Japan for treating refractory peripheral T-cell lymphoma, although its development has been discontinued in other regions due to varying clinical trial outcomes . The ongoing research into MT-Immucillin-H may lead to new insights and potential approvals in the future.

Autoimmune Diseases

Given its ability to inhibit T cell activation, MT-Immucillin-H is being investigated for potential applications in treating autoimmune diseases characterized by overactive T cells. By modulating T cell activity, it may provide therapeutic benefits in conditions like rheumatoid arthritis or lupus .

Enzyme Inhibition Studies

MT-Immucillin-H's design as a transition-state analog makes it an excellent tool for studying enzyme kinetics and mechanisms. Its high specificity and potency allow researchers to dissect the enzymatic processes involved in purine metabolism further.

Research Findings

Studies have shown that MT-Immucillin-H can effectively inhibit various PNPs across different species, including humans and pathogens like Mycobacterium tuberculosis, highlighting its versatility as an enzyme inhibitor .

Summary Table: Applications of MT-Immucillin-H

Application AreaSpecific Use CasesCurrent Status
AntimalarialInhibition of Plasmodium falciparum PNPPreclinical studies ongoing
Cancer TreatmentT-cell malignanciesApproved in Japan; research ongoing
Autoimmune DiseasesModulation of T cell activityUnder investigation
Enzyme Inhibition StudiesKinetic studies on PNPsActive research

Wirkmechanismus

MT-Immucillin-H exerts its effects by inhibiting purine nucleoside phosphorylase. The compound binds to the enzyme’s active site, mimicking the transition state of the natural substrate. This binding prevents the enzyme from catalyzing the degradation of deoxyguanosine, leading to the accumulation of deoxyguanosine triphosphate (dGTP). The buildup of dGTP inhibits ribonucleotide diphosphate reductase, ultimately blocking DNA synthesis and inducing apoptosis in T cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

MT-Immucillin-H belongs to the immucillin family of transition-state analogues. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Target Enzyme(s) Ki/Kd (nM) Selectivity Notes Structural Modifications
MT-Immucillin-H Human MTAP, PfPNP 1.0 (MTAP) Preferential binding to PfPNP vs. human PNP 5′-methylthio substitution
DADMe-Immucillin-H Mycobacterium tuberculosis PNP 0.042 Enhanced catalytic site interactions "DADMe" (di-aza-dioxolane-methyl) scaffold
G72 M. tuberculosis PNP 0.024 Strongest non-covalent inhibitor Altered functional group arrangement
(4-Chlorophenylthio)-DADMe Human MTAP 0.010 Superior MTAP inhibition vs. MT-Immucillin-H Chlorophenylthio substitution
Immucillin-H Human PNP, PfPNP 0.86 (PfPNP) Broad PNP inhibition Lacks 5′-methylthio group
Compound 23a (Singh et al.) P. falciparum 1.01 (IC50) Targets purine salvage pathway Purine-based C-nucleoside analogue

Key Findings

Potency :

  • MT-Immucillin-H is less potent than DADMe-immucillin-H (Ki 0.042 nM vs. 1.0 nM) but demonstrates superior selectivity for PfPNP over human PNP, a critical feature for antimalarial drug development .
  • The (4-chlorophenylthio)-DADMe analogue achieves a Ki of 0.010 nM for MTAP, highlighting the impact of aromatic substitutions on binding affinity .

Selectivity: MT-Immucillin-H binds PfPNP 3-fold more tightly than human PNP (Kd 2.7 nM vs. This selectivity reduces off-target effects in humans.

Antimalarial Activity: MT-Immucillin-H outperforms purine-based C-nucleosides (e.g., compound 23a) in targeting P. falciparum enzymes, with IC50 values in the nanomolar range vs. micromolar for Singh et al.'s analogues .

Structural Insights: The 5′-methylthio group in MT-Immucillin-H increases the spatial separation between the purine nucleus and anomeric carbon, optimizing electrostatic interactions with PfPNP’s catalytic site .

Table 2: Pharmacological Profiles

Compound Therapeutic Application Clinical Stage Limitations
MT-Immucillin-H Malaria, cancer Preclinical Limited data on human toxicity
DADMe-Immucillin-H Tuberculosis Preclinical Narrow spectrum of activity
Compound 23a (Singh et al.) Malaria Preclinical Moderate potency (IC50 ~1 μM)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the inhibitory mechanism of MT-Immucillin-H in enzyme assays?

  • Methodological Answer : Use kinetic assays (e.g., stopped-flow spectrophotometry) to measure inhibition constants (Ki) and transition-state analog binding. Validate assays with positive/negative controls (e.g., known inhibitors or substrate analogs) and ensure reproducibility by adhering to ICH M10 guidelines for bioanalytical method validation, including precision, accuracy, and stability testing . Report IC50/EC50 values with 95% confidence intervals and statistical methods (e.g., nonlinear regression) .

Q. How should researchers design dose-response studies to evaluate MT-Immucillin-H’s selectivity across related enzyme isoforms?

  • Answer : Employ a panel of recombinant enzymes representing isoform diversity. Use a logarithmic concentration range (e.g., 0.1 nM–10 μM) to capture full dose-response curves. Include selectivity indices (ratio of IC50 for off-target vs. target enzymes) and validate findings with orthogonal techniques (e.g., crystallography or isothermal titration calorimetry). Discuss limitations, such as enzyme purity or buffer conditions affecting activity .

Q. What are the best practices for ensuring reproducibility in synthesizing and characterizing MT-Immucillin-H analogs?

  • Answer : Follow IUPAC nomenclature for compound identification and provide detailed synthetic protocols (reagents, catalysts, reaction conditions) in supplementary materials. Characterize analogs using NMR, HPLC-MS, and elemental analysis, with purity ≥95% . Cross-reference spectral data with published standards and disclose batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for MT-Immucillin-H?

  • Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to assess tissue penetration, protein binding, and metabolic stability. Compare species-specific differences (e.g., rodent vs. human hepatocyte metabolism) and validate models with in vivo sampling (plasma/tissue concentrations). Address discrepancies using FINER criteria (Feasibility, Novelty, Ethics, Relevance) to refine hypotheses .

Q. What strategies are effective for analyzing conflicting results in MT-Immucillin-H’s toxicity profiles across preclinical models?

  • Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate data from multiple studies. Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal strains) and use Hill’s criteria for causality assessment. Discuss limitations, such as interspecies metabolic variations or assay sensitivity thresholds .

Q. How should translational studies balance mechanistic depth and clinical relevance when evaluating MT-Immucillin-H?

  • Answer : Integrate PICO (Population, Intervention, Comparison, Outcome) frameworks to align preclinical endpoints with clinical objectives (e.g., biomarker reduction vs. survival outcomes). Use patient-derived xenograft (PDX) models or organoids to bridge in vitro and clinical data. Highlight gaps, such as scalability of dosing strategies or immune microenvironment interactions .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for handling outliers in MT-Immucillin-H’s dose-response datasets?

  • Answer : Predefine outlier criteria (e.g., Grubbs’ test or ±3 SD from mean) in the study protocol. Use robust regression models (e.g., RANSAC) for skewed datasets and report excluded data points transparently. Validate findings with bootstrapping or permutation tests to ensure robustness .

Q. How can researchers ensure compliance with ethical and regulatory standards when publishing MT-Immucillin-H data?

  • Answer : Adhere to ICMJE guidelines for manuscript structure (Introduction, Methods, Results, Discussion) and ICH harmonized tripartite guidelines for nonclinical/clinical data integration. Disclose conflicts of interest and obtain institutional review board (IRB) approvals for animal/human studies .

Tables for Quick Reference

Parameter Recommended Protocol Validation Criteria Reference
Enzyme Inhibition (Ki)Stopped-flow kinetics, substrate saturationPrecision ≤15% CV, accuracy 85–115%
Compound PurityHPLC-MS, NMR integration≥95% purity, spectral match to reference
In Vivo PK ModelingPBPK simulations (GastroPlus/Simcyp)AUC0–24 within 2-fold of observed

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